2h-Imidazo[4,5-d]thiazolo[4,5-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
887269-37-6 |
|---|---|
Molecular Formula |
C7H4N4S |
Molecular Weight |
176.20 g/mol |
IUPAC Name |
3-thia-5,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1,5,7,9,11-pentaene |
InChI |
InChI=1S/C7H4N4S/c1-4-5(10-2-9-4)6-7(8-1)11-3-12-6/h1-2H,3H2 |
InChI Key |
RLOWKHHXRYHSJB-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C(=C3C(=NC=N3)C=N2)S1 |
Origin of Product |
United States |
Synthetic Methodologies for 2h Imidazo 4,5 D Thiazolo 4,5 B Pyridine and Its Derivatives
Retrosynthetic Analysis of the 2h-Imidazo[4,5-d]thiazolo[4,5-b]pyridine Nucleus
A retrosynthetic analysis of the this compound core reveals several potential disconnection points, leading to more readily available starting materials. The primary strategies involve the sequential or convergent assembly of the three constituent heterocyclic rings: imidazole (B134444), thiazole (B1198619), and pyridine (B92270).
One common approach involves the disconnection of the imidazole ring, which suggests a diamino-thiazolo[4,5-b]pyridine intermediate as a key precursor. This intermediate can be further deconstructed by disconnecting the thiazole ring, leading back to a functionalized aminopyridine derivative. This strategy prioritizes the formation of the pyridine ring first, followed by the annulation of the thiazole and finally the cyclization of the imidazole.
Alternatively, a different retrosynthetic pathway begins with the disconnection of the thiazole ring. This would suggest a diaminopyridine precursor that can then be functionalized to build the thiazole ring, followed by the formation of the fused imidazole ring. Another possibility is the initial construction of the imidazo[4,5-b]pyridine bicyclic system, followed by the annulation of the thiazole ring. The choice of strategy often depends on the desired substitution pattern on the final molecule and the availability of starting materials.
Classical Multi-Step Synthetic Routes to the this compound Core
Classical synthetic approaches to the this compound core typically involve the stepwise construction of the fused ring system. These multi-step sequences allow for the controlled introduction of functional groups at various positions of the heterocyclic scaffold.
Cyclization Reactions for Imidazole Ring Formation within the Fused System
The final step in many synthetic routes to the this compound core is the formation of the imidazole ring. This is typically achieved through the cyclization of a diamino-substituted thiazolo[4,5-b]pyridine (B1357651) precursor. A common method involves the reaction of the diamine with a one-carbon synthon, such as formic acid, formamide, or an orthoester.
For instance, the synthesis of IKK2 inhibitors based on the imidazo[4,5-d]thiazolo[5,4-b]pyridine scaffold has been reported, where a key step is the cyclization of a diamino-thiazolopyridine intermediate. nih.gov This transformation is often acid-catalyzed and proceeds at elevated temperatures. The choice of the C1 source can influence the substituent at the 2-position of the imidazole ring.
Another approach involves the oxidative cyclization of an N-aryl imidazoline, which can rearrange to form the imidazo[4,5-b]pyridine core. This method, while not directly applied to the target molecule, suggests a potential alternative strategy for imidazole ring formation. doi.org
Strategies for Thiazole Ring Construction Integrated into the Polycyclic Scaffold
The construction of the thiazole ring is a critical step in the synthesis of the this compound scaffold. Two primary strategies are employed: annulation of a thiazole ring onto a pre-existing pyridine core, or the construction of the pyridine ring onto a thiazole precursor.
Thiazole Annulation to a Pyridine Ring: This approach often starts with a functionalized pyridine derivative, such as an aminopyridine-thiol. dmed.org.ua For example, 2-aminopyridine-3-thiol (B8597) can react with various electrophiles to form the fused thiazole ring. dmed.org.ua A notable method is the reaction with a nitrile derivative, which upon cyclization, yields the thiazolo[4,5-b]pyridine core. dmed.org.ua
Pyridine Annulation to a Thiazole Ring: Alternatively, the synthesis can commence with a pre-formed thiazole ring bearing appropriate functional groups for the subsequent annulation of the pyridine ring. dmed.org.ua For example, a 4-aminothiazole derivative can undergo condensation with a 1,3-dicarbonyl compound or its equivalent to construct the pyridine ring. dmed.org.ua Domino reactions involving heterocyclic enamines and chromone (B188151) derivatives have also been utilized to build the pyridine portion of the thiazolo[4,5-b]pyridine system. dmed.org.ua
A specific example involves a three-component condensation of a 2-aminothiazole (B372263) derivative, an aldehyde, and Meldrum's acid to construct the pyridinone ring fused to the thiazole. dmed.org.ua
| Starting Material | Reagents | Product | Reference |
| 2-Aminopyridine-3-thiol | 2-Hydroxy-7-phenylheptanenitrile, Acetyl chloride | 1-(thiazolo[4,5-b]pyridin-2-yl)-6-phenylhexan-1-ol | dmed.org.ua |
| 4-Iminothiazolidin-2-one | β-Dicarbonyl compounds, MeONa | 6-R-5,7-disubstituted 3H-thiazolo[4,5-b]pyridin-2-ones | dmed.org.ua |
| 2-Aminothiazole derivative | Aldehydes, Meldrum's acid | Dihydro-4H-thiazolo[4,5-b]pyridin-5-ones | dmed.org.ua |
Pyridine Ring Assembly and Functionalization Precursors
One common approach is the Hantzsch pyridine synthesis, or variations thereof, where a β-enaminone or a related species is condensed with a 1,3-dicarbonyl compound and an ammonia (B1221849) source. When starting from a thiazole precursor, a vinylogous amide derived from an aminothiazole can be employed.
Functionalization of the pyridine ring is often carried out before or after the annulation of the other heterocyclic rings. For instance, halogenation of the pyridine ring allows for subsequent cross-coupling reactions to introduce a variety of substituents. Nitration followed by reduction is a common strategy to install the amino groups necessary for the final imidazole ring closure.
Modern and Green Chemistry Approaches in this compound Synthesis
One-Pot Multicomponent Reactions (MCRs) for Scaffold Assembly
Multicomponent reactions (MCRs) offer a powerful and atom-economical strategy for the rapid assembly of complex molecular scaffolds from simple starting materials in a single synthetic operation. While specific MCRs for the direct synthesis of this compound are not extensively reported, MCRs have been successfully employed for the synthesis of related fused heterocyclic systems, suggesting their potential applicability.
For example, a one-pot synthesis of pyrazolo-thiazole substituted pyridines has been achieved through a multicomponent condensation, demonstrating the feasibility of constructing complex fused systems in a single step. mdpi.comnih.gov Similarly, the Groebke–Blackburn–Bienaymé reaction, an isocyanide-based MCR, has been utilized for the synthesis of imidazo[2,1-b]thiazoles, which share a common structural motif with the target molecule. mdpi.com
A reported multicomponent reaction for the synthesis of 4,7-dihydrothiazolo[4,5-b]pyridine derivatives involves the condensation of a thiazole derivative, malononitrile, and an aldehyde. dmed.org.ua This highlights the potential of MCRs to efficiently construct the thiazolo[4,5-b]pyridine core, which can then be further elaborated to the final tricyclic product.
| Reaction Type | Components | Product Scaffold | Reference |
| Multicomponent Condensation | 2-aminothiazole derivative, aldehyde, Meldrum's acid | 6,7-dihydro-4H-thiazolo[4,5-b]pyridin-5-ones | dmed.org.ua |
| Multicomponent Reaction | Thiazol-4(5H)-one derivative, malononitrile, aldehyde | 4,7-dihydrothiazolo[4,5-b]pyridine-6-carbonitriles | dmed.org.ua |
An extensive search of scientific literature reveals that the specific tetracyclic compound This compound is a highly specialized and novel scaffold for which detailed synthetic and functionalization data is not widely available in published research. Methodologies applied to related, but structurally distinct, heterocyclic systems such as imidazo[4,5-b]pyridines or thiazolo[4,5-b]pyridines provide a general framework for how such a molecule might be synthesized and modified. However, due to the strict requirement to focus solely on the specified compound, a detailed article with specific experimental data, tables, and in-depth discussion as per the requested outline cannot be generated at this time.
The synthesis and functionalization of complex fused heterocyclic systems are highly dependent on the unique electronic and steric properties of the specific ring arrangement. Extrapolating data from simpler or isomeric systems would not meet the required standard of scientific accuracy for the target molecule.
Further research and publication in the field of heterocyclic chemistry are needed to provide the specific experimental details required to thoroughly address the outlined topics for this compound.
Stereoselective Synthesis of Chiral this compound Derivatives
A comprehensive review of the scientific literature reveals that specific methodologies for the stereoselective synthesis of chiral derivatives of the this compound core structure have not been reported. Research to date has primarily focused on the synthesis of achiral derivatives of this heterocyclic system and related isomers. While asymmetric and stereoselective synthetic methods are well-established for other classes of nitrogen-containing heterocycles, their application to the specific chiral synthesis of this compound derivatives is not documented in published studies. Consequently, this section is not currently applicable.
Despite a comprehensive search for scientific literature, no specific experimental data for the advanced structural characterization of This compound could be located. Research articles detailing the spectroscopic analysis (NMR, IR, Raman, and Mass Spectrometry) of this particular heterocyclic compound are not available in the public domain.
The search results yielded information on related, but structurally distinct, compounds such as imidazo[4,5-b]pyridine derivatives and imidazo[2,1-b]thiazole (B1210989) derivatives. However, in strict adherence to the user's request to focus solely on this compound, data from these related compounds cannot be used to generate the requested article.
Therefore, it is not possible to provide the detailed analysis and data tables for the following sections as outlined in the prompt:
Advanced Structural Characterization and Conformational Analysis of 2h Imidazo 4,5 D Thiazolo 4,5 B Pyridine
Spectroscopic Methodologies for Comprehensive Structural Elucidation
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Without access to published research on the specific target compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for the analysis of polar, thermally labile molecules like fused nitrogen heterocycles. In ESI-MS, a sample solution is passed through a heated, charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected and guided into the mass analyzer. This method typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺), yielding precise molecular weight information with minimal fragmentation.
For fused nitrogen-containing ring systems, ESI-MS is particularly effective due to the presence of basic nitrogen atoms that are readily protonated. nih.govdoaj.org Studies on the related imidazo[4,5-b]pyridine scaffold show that the imidazole (B134444) nitrogen is a primary site for protonation and metal coordination. mdpi.com In the analysis of 2h-Imidazo[4,5-d]thiazolo[4,5-b]pyridine, the protonated molecular ion would be the expected base peak.
Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the protonated parent ion, providing valuable structural information. The fragmentation patterns of fused nitrogen heterocycles often involve characteristic cross-ring cleavages. nih.gov For a tetracyclic system like this compound, MS/MS analysis would likely reveal fragmentation pathways involving the cleavage of the imidazole, thiazole (B1198619), or pyridine (B92270) rings, helping to confirm the core structure and the nature of any substituents.
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique well-suited for analyzing a wide range of molecules, including heterocyclic compounds. In this method, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs laser energy (e.g., α-cyano-4-hydroxycinnamic acid). A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecules into the gas phase as predominantly singly charged ions. These ions are then accelerated into a time-of-flight analyzer, which separates them based on their mass-to-charge ratio.
While specific MALDI-TOF studies on this compound are not detailed in the available literature, the technique is broadly applicable to imidazole-containing compounds. The key to successful MALDI-MS analysis is the selection of an appropriate matrix to ensure efficient energy transfer and ionization without inducing significant fragmentation. For heterocyclic systems, this technique can provide rapid and sensitive molecular weight determination, making it useful for high-throughput screening or the analysis of complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, complex heterocyclic molecules like this compound are typically non-volatile due to their polarity and relatively high molecular weight. Therefore, direct analysis by GC-MS is generally not feasible.
To utilize GC-MS, the compound must first be chemically modified into a more volatile and thermally stable derivative. A common derivatization strategy for compounds containing N-H groups is silylation, where an active proton is replaced by a trimethylsilyl (B98337) (TMS) group. This process reduces the molecule's polarity and hydrogen-bonding capacity, increasing its volatility.
Once derivatized, the sample can be injected into the gas chromatograph, where it is separated from other components before entering the mass spectrometer. The mass spectrometer ionizes the eluted derivative (typically via electron ionization), causing predictable fragmentation. The resulting mass spectrum provides a unique fingerprint that can be used for structural elucidation. The fragmentation pattern would offer insights into the stability of the fused ring system and the positions of substituents.
X-ray Crystallography for Absolute Structure Determination and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. It provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice.
Single Crystal X-ray Diffraction Studies of this compound and its Co-crystals
No published single-crystal X-ray diffraction data for the parent this compound molecule was identified in the searched literature. However, crystallographic studies of related fused heterocyclic systems, such as substituted imidazo[4,5-b]pyridines, provide a template for the type of analysis that would be conducted. uctm.edu
A single-crystal X-ray diffraction experiment would involve growing a high-quality crystal of the compound and exposing it to a focused beam of X-rays. The diffraction pattern produced is used to calculate an electron density map, from which the atomic positions can be determined. Such a study would confirm the planar or near-planar nature of the fused aromatic ring system and establish the absolute connectivity of the atoms, resolving any ambiguity from other spectroscopic methods.
The table below presents illustrative crystallographic data for a related N-substituted imidazo[4,5-b]pyridine derivative, demonstrating the typical parameters obtained from such an analysis. uctm.edu
| Parameter | Illustrative Value for a Related Compound |
| Compound Name | 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine |
| Formula | C₁₅H₁₀BrN₅O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.9113(10) |
| b (Å) | 7.4239(5) |
| c (Å) | 14.9388(11) |
| β (°) ** | 95.809(2) |
| Volume (ų) ** | 1534.5(2) |
This data is for an illustrative compound and NOT for this compound.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles within the this compound Core
A crystallographic analysis provides precise measurements of the internal geometry of the molecule. For the this compound core, this would involve determining the lengths of all carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds, as well as the angles between them. This data is critical for understanding the electronic structure and degree of aromaticity within the fused ring system. Dihedral angles would quantify the planarity of the molecule, revealing any slight puckering or twisting of the rings.
The following table shows representative bond lengths and angles from a crystal structure of a fused triazolo-thiadiazole-indole system, illustrating the type of data that would be obtained for the title compound. mdpi.com
| Bond/Angle | Illustrative Measurement (Å or °) |
| N1-C1 | 1.378(2) Å |
| C2-S1 | 1.743(2) Å |
| C3=N2 | 1.295(2) Å |
| N1-C1-N5 | 109.9(1)° |
| C2-S1-C4 | 89.1(1)° |
| N2=C3-N4 | 124.5(2)° |
This data is for an illustrative compound (8-(1H-indol-2-yl)-5-(p-tolyl)- nih.govdoaj.orgnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazole) and NOT for this compound. mdpi.com
Characterization of Crystal Packing Motifs and Hydrogen Bonding Networks
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the solid state. This includes the identification of intermolecular interactions like hydrogen bonds, π-π stacking, and van der Waals forces.
For this compound, the presence of an N-H group on the imidazole ring and several other nitrogen atoms creates the potential for a rich network of intermolecular hydrogen bonds (e.g., N-H···N). The planar aromatic surfaces would likely facilitate π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align. These non-covalent interactions govern the crystal's stability, melting point, and solubility. Analysis of these packing motifs is crucial for understanding the material's physical properties and for crystal engineering applications.
Conformational Analysis of the this compound System
Theoretical Conformational Landscape Exploration
No specific research data is available on the theoretical conformational landscape of this compound. Such an exploration would typically involve high-level computational chemistry methods to map the potential energy surface of the molecule and identify its low-energy conformations.
Influence of Substituents on Preferred Conformations
Information regarding the influence of substituents on the preferred conformations of this compound is not present in the available literature. A systematic study would be necessary to understand how different functional groups at various positions on the tricyclic core might affect its geometry and conformational preferences.
Dynamic Conformational Behavior and Fluxionality (if observed)
There are no documented observations or studies on the dynamic conformational behavior or fluxionality of this compound. Given the aromatic and fused nature of the ring system, significant fluxionality is not expected under normal conditions.
Computational and Theoretical Studies of 2h Imidazo 4,5 D Thiazolo 4,5 B Pyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in solving the Schrödinger equation, can predict a wide range of molecular attributes with high accuracy.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For a molecule like 2H-imidazo[4,5-d]thiazolo[4,5-b]pyridine, DFT calculations are instrumental in determining its most stable three-dimensional arrangement, known as geometry optimization. This process finds the minimum energy structure on the potential energy surface.
The choice of the functional and basis set is crucial for the accuracy of DFT calculations. A common approach for organic heterocyclic molecules involves the B3LYP functional combined with a basis set such as 6-31G(d,p) or larger. research-nexus.net These calculations would yield the bond lengths, bond angles, and dihedral angles of the optimized geometry of this compound. The total electronic energy obtained from these calculations is a key parameter for assessing the molecule's thermodynamic stability.
Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations on Analogous Systems.
| Parameter | Predicted Value |
| C-N Bond Lengths (Imidazole) | 1.32 - 1.39 Å |
| C-S Bond Lengths (Thiazole) | 1.70 - 1.76 Å |
| C=N Bond Lengths | 1.30 - 1.35 Å |
| C-C Bond Lengths (Pyridine) | 1.38 - 1.42 Å |
| Planarity of Fused System | Near-planar |
Note: The values in this table are illustrative and based on typical bond lengths found in related heterocyclic systems studied by DFT. Actual values would require specific calculations for this compound.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For derivatives of imidazo[4,5-b]pyridine, the HOMO-LUMO energy gap has been calculated to understand their reactivity and potential as corrosion inhibitors. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound.
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Note: These are hypothetical values based on trends observed in similar heterocyclic compounds. researchgate.net The distribution of HOMO and LUMO across the this compound framework would reveal the most probable sites for electrophilic and nucleophilic attack, respectively.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for identifying electron-rich and electron-poor regions, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack. Regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.
For this compound, the nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings, as well as the sulfur atom of the thiazole (B1198619) ring, are expected to be regions of negative electrostatic potential. nih.govresearchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and coordination with metal ions. mdpi.com
Quantum chemical calculations can predict various spectroscopic parameters, which can aid in the identification and characterization of new compounds. nih.gov
NMR Spectroscopy: DFT calculations can predict the chemical shifts (δ) of 1H and 13C nuclei with reasonable accuracy. By comparing the calculated shifts with experimental data, the structure of a synthesized compound can be confirmed.
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated, generating a theoretical infrared (IR) spectrum. This can help in identifying the functional groups present in the molecule.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum. This provides insights into the electronic structure and color of the compound.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound.
| Spectroscopy | Predicted Parameter | Illustrative Value |
| 1H NMR | Chemical Shift (δ) | 7.5 - 9.0 ppm |
| 13C NMR | Chemical Shift (δ) | 110 - 160 ppm |
| IR | C=N stretch | 1620 - 1680 cm-1 |
| UV-Vis | λmax | ~280 nm, ~320 nm |
Note: These values are illustrative and would need to be calculated specifically for this compound.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule and its interactions with its environment over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules.
For this compound, MD simulations could be employed to study its behavior in different solvents, such as water. tu-darmstadt.de These simulations would reveal how the molecule interacts with solvent molecules through hydrogen bonding and other non-covalent interactions. This is particularly important for understanding its solubility and behavior in biological systems. MD simulations can also be used to study the conformational flexibility of the molecule and any potential changes in its shape over time. In the context of drug design, MD simulations are used to model the interaction of a ligand with its protein target, providing insights into the binding process and stability of the complex. nih.govnih.gov
Trajectory Analysis of this compound in Solution
Trajectory analysis, derived from molecular dynamics (MD) simulations, is a powerful tool for understanding the dynamic behavior of molecules in a solution environment. These simulations model the motion of atoms over time, providing a trajectory that reveals how a molecule like this compound would move, vibrate, and interact with solvent molecules.
While specific trajectory analyses for this compound are not published, studies on related compounds highlight the utility of this approach. For instance, molecular dynamics simulations have been employed to analyze the binding mode and conformational shifts of imidazo[4,5-c]pyridin-2-one derivatives with Src family kinases nih.gov. Similarly, simulations of a novel Imidazo[1,2-a]pyridine (B132010) derivative were used to reveal conformational shifts in the switch-I and switch-II regions of its protein target, KRASG12D. nih.gov These studies demonstrate that MD simulations can elucidate how the scaffold and its derivatives adapt their conformation upon binding to a biological target, providing critical insights into the mechanism of action. For this compound, such analysis would be invaluable for understanding its flexibility, solvent interactions, and the dynamic nature of its binding to potential protein partners.
Conformational Sampling and Free Energy Landscapes
A molecule's biological activity is intrinsically linked to its three-dimensional shape or conformation. Conformational sampling methods are computational techniques used to explore the vast landscape of possible shapes a molecule can adopt. nih.gov By calculating the energy associated with each conformation, a free energy landscape can be constructed, which maps the stable, low-energy states and the energetic barriers between them.
Enhanced sampling techniques, such as multicanonical molecular dynamics (McMD), are often required to overcome energy barriers and explore the full conformational space efficiently. nih.gov Research on an Imidazo[1,2-a]pyridine derivative, for example, used comparative free energy profiles to show how the compound shifted its target protein into a stable, low-energy conformation. nih.gov This analysis revealed the specific conformational changes that were key to its inhibitory action. Applying these methods to this compound would allow researchers to identify its most stable conformations in different environments (e.g., in water or a protein's active site) and to understand the energetic pathways of its conformational transitions, which is fundamental to rational drug design.
Molecular Docking and Virtual Screening Approaches
Molecular docking and virtual screening are cornerstone computational techniques in modern drug discovery, used to predict how a small molecule (ligand) binds to a protein target and to screen large libraries of compounds for potential new drugs.
Ligand-Protein Docking for Predicting Binding Modes and Affinities
Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site and estimates the strength of the interaction, or binding affinity. This method has been widely applied to derivatives of scaffolds related to this compound to rationalize their biological activity.
For example, docking studies of imidazo[2',1':2,3]thiazolo[4,5-d]pyridazinone analogues identified key hydrogen bonds and π-π stacking interactions within the active site of the enzyme DHFR. nih.gov In another study, docking of thiazolo[5,4-b]pyridine (B1319707) derivatives into the ATP binding pocket of PI3Kα kinase revealed crucial hydrogen bond interactions responsible for their potent inhibitory activity. nih.gov These studies not only confirm experimental findings but also provide a structural basis for designing more potent and selective inhibitors. The table below summarizes docking studies performed on analogous heterocyclic systems, illustrating the common protein targets and the types of insights gained.
| Derivative Scaffold | Protein Target | Key Findings from Docking | Reference |
| Imidazo[2',1':2,3]thiazolo[4,5-d]pyridazinone | Dihydrofolate Reductase (DHFR) | Identified H-bonds with Glu30 and π-π interactions with Phe31. | nih.gov |
| Thiazolo[4,5-b]pyridin-2-one | Cyclooxygenase (COX-1, COX-2) | Revealed potency as inhibitors of enzymes in the arachidonic acid cascade. | researchgate.net |
| Imidazo[2,1-b]thiazole (B1210989) | Glypican-3 (GPC-3) | Showed strong binding interactions with lower energy scores, suggesting use against hepatocellular carcinoma. | nih.gov |
| Thiazolo[5,4-b]pyridine | DNA, Topoisomerase II | Suggested an intercalative binding mode with DNA. | researchgate.netactascientific.com |
| Imidazo[4,5-b]pyridine | Thromboxane (B8750289) A2 Receptor | Guided structure-activity relationship studies, leading to potent antagonists. | nih.gov |
| Thiazolo[5,4-b]pyridine | Phosphoinositide 3-kinase (PI3Kα) | Showed H-bond with Val851 and a water bridge with Typ836 and Asp810 in the ATP binding pocket. | nih.gov |
Pharmacophore Modeling and Ligand-Based Virtual Screening
When the 3D structure of a protein target is unknown, ligand-based methods become essential. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. This pharmacophore model can then be used as a 3D query to screen virtual libraries for new compounds with the same features.
This approach has been successfully applied to related scaffolds. A 3D pharmacophore model was generated for 5,7-dimethyl-6-phenylazo-3H-thiazolo[4,5-b]pyridin-2-one derivatives, indicating that the fused thiazolopyridine system is a key scaffold for creating diverse compound libraries. researchgate.net In another example, pharmacophore modeling of 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives showed a good fit of the designed compounds to a hypothetical pharmacophore for 5-HT2A receptor antagonists. mdpi.com For this compound, developing a pharmacophore model based on known active analogs would be a powerful strategy to discover novel molecules with similar biological activities.
De Novo Design Strategies Utilizing the this compound Scaffold
De novo design takes computational drug discovery a step further by creating entirely new molecules from scratch. These methods can use a scaffold like this compound as a starting point or fragment, and computationally "grow" new chemical functionalities onto it within the constraints of a protein's binding site to optimize interactions.
The concept of using a core scaffold as a versatile building block is well-established. For instance, the novel heteroaromatic system 2H-thiazolo[4,5-d] nih.govresearchgate.netresearchgate.nettriazole has been highlighted as a valuable building block for "scaffold hopping" strategies in medicinal chemistry. rsc.org Similarly, researchers have explicitly designed and synthesized novel thiazolo[5,4-b]pyridine analogues by splicing together pharmacophore elements from known inhibitors to create new, potent molecules. nih.gov These examples underscore the potential of the this compound core as a foundational structure for de novo design, enabling the computational creation of novel, optimized, and patentable drug candidates.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools in modern medicinal chemistry. These models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities or physicochemical properties. For complex heterocyclic systems like the imidazo[4,5-d]thiazolo[4,5-b]pyridine scaffold, QSAR and QSPR can provide deep insights into the mechanisms of action and guide the design of novel, more potent analogs.
Development of QSAR Models for Predicting Biological Activities of this compound Analogs (mechanistic focus)
While specific QSAR models for this compound are not readily found in the literature, the development of such models would follow established principles, focusing on elucidating the structural requirements for a given biological activity. For related scaffolds, such as thiazolo[4,5-b]pyridine (B1357651) derivatives, QSAR studies have been successfully employed to predict their antioxidant or other biological activities. dmed.org.ualpnu.ua
The primary goal of a mechanistic QSAR study is to understand why certain structural features lead to enhanced or diminished biological effects. For instance, a QSAR model for potential kinase inhibitors based on the this compound scaffold would aim to identify the key electronic, steric, and hydrophobic interactions between the ligands and the target protein's binding site.
The development of a robust QSAR model typically involves the following steps:
Data Set Selection: A series of analogs with a range of biological activities is required.
Molecular Descriptor Calculation: A wide array of descriptors representing different aspects of the molecular structure are calculated.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a correlation model.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
For example, in a study of related imidazoquinazoline derivatives, 2D-QSAR models revealed that specific physicochemical parameters were crucial for their antitumor activity. nih.gov Such models can guide the synthesis of new derivatives with potentially improved efficacy.
Descriptors Generation and Selection for this compound Derivatives
The quality and relevance of the molecular descriptors are paramount to the success of any QSAR/QSPR model. For a complex heterocyclic system like this compound, a diverse set of descriptors would be generated to capture the intricate structural features that may govern its activity. These descriptors can be broadly categorized as follows:
1D Descriptors: These include basic molecular properties like molecular weight, atom counts, and bond counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., Balaban J index), connectivity indices, and counts of specific functional groups.
3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and encompass steric (e.g., molecular volume, surface area) and electronic properties (e.g., dipole moment, partial charges).
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. mdpi.com
The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a mechanistically interpretable model. Techniques like Genetic Algorithms (GA) and stepwise regression are often employed for this purpose.
Below is an illustrative table of descriptor classes and their potential relevance for modeling the biological activity of this compound derivatives.
| Descriptor Class | Examples | Potential Relevance |
| Topological | Balaban J, Wiener Index | Encodes information about molecular branching and size. |
| Electronic | HOMO/LUMO energies, Dipole Moment | Relates to chemical reactivity and polar interactions with the target. |
| Steric/Shape | Molecular Volume, Surface Area | Important for understanding the fit of the molecule in a binding pocket. |
| Hydrophobicity | LogP, Polar Surface Area (PSA) | Crucial for membrane permeability and hydrophobic interactions. |
Machine Learning Approaches in Predicting Reactivity and Interaction Profiles
Machine learning (ML) has emerged as a transformative technology in drug discovery and computational chemistry. researchgate.netyoutube.com For a novel scaffold like this compound, ML models can be trained to predict a wide range of properties, from chemical reactivity to complex biological interaction profiles.
Unlike traditional QSAR models that often rely on linear relationships, ML algorithms such as Random Forests, Support Vector Machines (SVM), and Artificial Neural Networks (ANN) can capture highly non-linear relationships between molecular features and the target property.
Key applications of machine learning in this context include:
Predicting Reaction Outcomes and Reactivity: ML models can be trained on large datasets of chemical reactions to predict the most likely products and the reactivity of a new compound. This can be invaluable in planning the synthesis of novel this compound derivatives.
Virtual High-Throughput Screening (vHTS): ML-based QSAR models can be used to rapidly screen large virtual libraries of compounds to identify those with a high probability of being active against a specific biological target. This significantly accelerates the initial stages of drug discovery.
Predicting ADMET Properties: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. ML models are increasingly being used to predict these properties early in the drug development process, helping to reduce late-stage failures.
The development of ML models for predicting the interaction profiles of this compound analogs would involve training on data from similar heterocyclic compounds with known activities against a panel of biological targets. The resulting models could then predict the likely targets for novel derivatives, aiding in the elucidation of their mechanism of action and potential off-target effects.
The following table summarizes some machine learning algorithms and their potential applications in the study of this compound.
| Machine Learning Algorithm | Application | Potential Benefit |
| Random Forest | QSAR modeling, Classification of active/inactive compounds | Robust to overfitting, provides feature importance measures. |
| Support Vector Machines | Regression and classification for biological activity prediction | Effective in high-dimensional spaces. |
| Artificial Neural Networks | Predicting complex, non-linear structure-activity relationships | Can model highly intricate biological data. |
Biomolecular Interactions and Mechanistic Insights of 2h Imidazo 4,5 D Thiazolo 4,5 B Pyridine Derivatives
Investigation of Protein-Ligand Interactions
The biological effects of 2h-Imidazo[4,5-d]thiazolo[4,5-b]pyridine derivatives are largely mediated through their interactions with specific protein targets. Understanding these interactions is crucial for the rational design of more potent and selective therapeutic agents.
Target Identification and Validation Methodologies for this compound Derivatives
Identifying the specific protein targets of this compound derivatives is the first step in elucidating their mechanism of action. A variety of methodologies are employed for this purpose. Initial screening often involves evaluating the compounds against a panel of known cancer-related proteins or other disease-relevant targets. For instance, derivatives of the related imidazo[4,5-b]pyridine scaffold have been identified as inhibitors of tubulin polymerization through immunofluorescence staining and tubulin polymerization assays. nih.govresearchgate.net
Computational approaches, such as molecular docking, are also instrumental in predicting potential binding targets. mdpi.comnih.gov These in silico methods help to narrow down the list of potential protein partners for further experimental validation. For example, docking studies have suggested that imidazo[4,5-b]pyridine derivatives can interact with the active site of dihydrofolate reductase (DHFR), an important enzyme in nucleotide synthesis. mdpi.com
Once a potential target is identified, validation is carried out using various biochemical and cellular assays. These can include enzymatic assays to measure the inhibition or activation of the target protein, as well as cell-based assays to confirm the biological effect in a more physiological context.
Enzyme Inhibition or Activation Mechanisms by this compound Analogs
Derivatives of the broader imidazo[4,5-b]pyridine and thiazolo[5,4-b]pyridine (B1319707) families have demonstrated significant activity as enzyme inhibitors. For example, certain thiazole-based tricyclic compounds, which share structural similarities, have been identified as inhibitors of I-kappa B kinase 2 (IKK2), a key enzyme in the inflammatory signaling pathway. nih.gov The structure-activity relationship (SAR) studies of these compounds have provided valuable information on the chemical features required for potent inhibition. nih.gov
Similarly, thiazolo[5,4-b]pyridine derivatives have been developed as inhibitors of phosphoinositide 3-kinases (PI3Ks), a family of enzymes involved in cell growth and proliferation. nih.gov Molecular docking studies of these inhibitors have revealed that the N-heterocyclic core of the molecule binds to the ATP-binding pocket of the kinase, forming crucial hydrogen bond interactions with key amino acid residues like Val851. nih.gov The sulfonamide group present in some of these derivatives also contributes to the binding affinity by forming a hydrogen bond with Lys802. nih.gov Another study identified thiazolo[5,4-b]pyridine derivatives as inhibitors of c-KIT, a receptor tyrosine kinase, with some analogs showing the ability to overcome resistance to existing drugs like imatinib (B729). nih.gov
The inhibitory activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by half.
Table 1: Enzyme Inhibition by Thiazolo[5,4-b]pyridine Derivatives
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| Compound 19a | PI3Kα | 3.6 |
| Compound 19b | PI3Kα | 4.6 |
| Compound 19c | PI3Kα | 8.0 |
| Derivative 6r | c-KIT V560G/D816V | 4770 |
Receptor Binding Studies and Ligand Efficacy Profiling at the Molecular Level
Beyond enzyme inhibition, derivatives of the imidazo[4,5-b]pyridine scaffold have been investigated for their ability to bind to and modulate the activity of various receptors. For instance, some derivatives have been explored as antagonists for angiotensin II and thromboxane (B8750289) A2 receptors. mdpi.comnih.gov
Receptor binding studies are typically conducted using radioligand binding assays, where a radiolabeled ligand with known affinity for the receptor is displaced by the test compound. This allows for the determination of the binding affinity (Ki) of the new compound. The functional consequence of this binding, whether it is agonism, antagonism, or inverse agonism, is then assessed through various functional assays that measure downstream signaling events. For example, 2-phenyl-imidazo[1,2-a]pyridine derivatives have been studied for their binding affinity to peripheral benzodiazepine (B76468) receptors (PBRs). researchgate.net
Allosteric Modulation and Conformational Changes Induced by this compound Binding
Allosteric modulators are compounds that bind to a site on a protein that is distinct from the primary (orthosteric) binding site, leading to a change in the protein's conformation and activity. This can result in either positive allosteric modulation (PAM), where the effect of the endogenous ligand is enhanced, or negative allosteric modulation (NAM).
A notable example is the discovery of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as positive allosteric modulators of the metabotropic glutamate (B1630785) subtype-2 (mGlu2) receptor. nih.gov These compounds were found to potentiate the effect of glutamate, the natural ligand for this receptor. The identification of this activity often involves assays that measure changes in the dissociation kinetics of an orthosteric ligand in the presence of the putative allosteric modulator. researchgate.net The induced conformational changes in the receptor upon binding of the allosteric modulator are a hallmark of this mechanism. researchgate.net
Nucleic Acid (DNA/RNA) Interactions and Modifications
In addition to proteins, nucleic acids, particularly DNA, can be important targets for small molecules with therapeutic potential.
Intercalation and Groove Binding Studies of this compound Derivatives with DNA
Some heterocyclic compounds exert their biological effects by interacting directly with DNA. One common mode of interaction is intercalation, where the planar aromatic part of the molecule inserts itself between the base pairs of the DNA double helix. Another mode is groove binding, where the molecule fits into the major or minor groove of the DNA.
The strength of this interaction is quantified by the intrinsic binding constant (Kb). For a diaminobenzo[d]thiazol-2-yl-thiazole derivative, a Kb value of 7.24 × 10^5 M-1 with CT-DNA has been reported. researchgate.netactascientific.com Molecular docking studies can further complement these experimental findings by predicting the specific binding mode and identifying the key interactions between the compound and the DNA molecule. researchgate.netactascientific.com
Table 2: DNA Binding Constants of Thiazolo[5,4-b]pyridine Derivatives
| Compound | DNA Type | Binding Constant (Kb) (M-1) |
|---|---|---|
| Diaminobenzo[d]thiazol-2-yl-thiazole derivative | CT-DNA | 7.24 × 10^5 |
| Enaminonitrile thiazole (B1198619) compound | CT-DNA | 5.59 × 10^5 |
Data sourced from a 2022 study. researchgate.netactascientific.com
Effects on DNA Replication and Transcription Processes in Model Systems
Derivatives of the closely related imidazo[4,5-b]pyridine scaffold, which shares a core structure with this compound, have been shown to directly influence the fundamental processes of DNA replication and transcription in various model systems. These compounds, due to their structural similarity to natural purines, can interact with the machinery of genetic information transfer. rjpbr.comnih.gov
One prominent example is the unnatural base pair formed between 7-(2-thienyl)-imidazo[4,5-b]pyridine (Ds) and pyrrole-2-carbaldehyde (Pa). This pairing is based on hydrophobic shape complementarity rather than the hydrogen bonding of natural base pairs like A-T and G-C. Despite this different mode of recognition, the Ds-Pa pair has been demonstrated to function alongside natural base pairs during in vitro DNA replication and transcription processes. This allows for the site-specific incorporation of this unnatural base into a DNA strand, which is then recognized and processed by DNA polymerases.
| Derivative Class | Model System/Target | Observed Effect | Key Findings |
| 7-(2-thienyl)-imidazo[4,5-b]pyridine (Ds) | In vitro replication/transcription | Functions as an unnatural base | Pairs with 'Pa' via hydrophobic shape complementarity and is processed by polymerases. mdpi.com |
| Tetracyclic imidazo[4,5-b]pyridines | DNA (general) | Moderate to high binding affinity | Binding is influenced by the position and charge of side chains; suggests DNA as a viable target. ncl.ac.uk |
| Thiazolo[5,4-b]pyridine derivatives | Calf Thymus DNA (CT-DNA) | Intercalative binding | The intrinsic binding constant (Kb) for one derivative with CT-DNA was found to be 7.24 × 105 M-1. google.com |
Interaction with Specific RNA Structures and Regulatory Elements
The influence of imidazo[4,5-b]pyridine derivatives extends to RNA, affecting its structure and function. The same unnatural base pair system involving 7-(2-thienyl)-imidazo[4,5-b]pyridine (Ds) that functions in DNA replication also operates during transcription. During T7 transcription, a dDs base in the DNA template can direct the site-specific incorporation of a complementary unnatural base into the nascent RNA strand. mdpi.com This demonstrates a direct interaction with the transcriptional machinery to produce modified RNA molecules.
Beyond functioning as base surrogates, certain derivatives exhibit inhibitory activity against enzymes crucial for RNA function. For instance, some imidazo[4,5-b]pyridine derivatives have been found to inhibit methionyl-tRNA synthetase from Trypanosoma brucei. This enzyme is essential for charging tRNA with methionine, a critical step in protein synthesis. Inhibition of this enzyme disrupts the translation process.
General binding studies have also confirmed that tetracyclic imidazo[4,5-b]pyridine derivatives can interact with RNA, with binding affinities comparable to their DNA interactions, suggesting RNA may also be a significant cellular target. ncl.ac.uk
| Derivative/Class | RNA-Related Target | Observed Interaction/Effect |
| 7-(2-thienyl)-imidazo[4,5-b]pyridine (Ds) | T7 RNA Polymerase/RNA transcript | Site-specific incorporation of an unnatural base into RNA opposite a dDs in the DNA template. mdpi.com |
| Imidazo[4,5-b]pyridine derivatives | Methionyl-tRNA synthetase (T. brucei) | Inhibition of enzyme activity, disrupting protein synthesis. |
| Tetracyclic imidazo[4,5-b]pyridine derivatives | RNA (general) | Moderate to high binding affinity (logKs = 5-7). ncl.ac.uk |
Interaction with Other Biomolecules (e.g., Lipids, Carbohydrates)
Research into the interactions of imidazo[4,5-b]pyridine derivatives has also explored their effects on other classes of biomolecules, notably carbohydrates. Certain derivatives developed from the merger of imidazopyridine and benzohydrazide (B10538) have demonstrated antiglycation potential. This activity relates to the ability to interfere with the Maillard reaction, a complex series of reactions between amino acids and reducing sugars.
Studies specifically employing artificial lipid bilayers to assess the membrane permeability of this compound and its direct derivatives are not extensively documented in the available scientific literature. This type of specific biophysical analysis remains an area for future investigation.
There is currently a lack of specific research focused on the direct interaction between this compound derivatives and lipid rafts. While lipid rafts are known to be important signaling platforms where various receptors and enzymes are localized, the potential for this specific class of compounds to modulate raft integrity or function has not been reported. acs.org
Cellular Uptake Mechanisms and Intracellular Distribution in Model Cell Lines
The ability of imidazo[4,5-b]pyridine derivatives to enter cells is a critical aspect of their biological activity, with evidence pointing towards multiple uptake mechanisms. Studies on related compounds suggest that both passive and active transport systems can be involved in their transit across the cell membrane. For example, radio-labeled 3H-Imidazo[4,5-b]pyridine-6-carboxylic acid derivatives have been studied in the context of transfer across biological barriers, a process mediated by both passive diffusion and active transport. nih.gov The cell-permeable nature of molecules containing an imidazo[4,5-b]pyridine building block has been noted in studies of cyclic polyamides designed to target intracellular components.
The cellular entry route for imidazo[4,5-b]pyridine derivatives appears to be highly dependent on the specific structural characteristics of the molecule, such as its lipophilicity.
Passive Diffusion: Lipophilic derivatives, particularly those designed as kinase inhibitors or dihydrofolate reductase (DHFR) inhibitors, are often developed to be taken up by passive diffusion. mdpi.com This mechanism allows the compounds to circumvent resistance mechanisms in cells that can arise from modifications to active transport systems. mdpi.com However, a potential drawback of this entry method is that the compounds may also exit the cell readily via the same mechanism. mdpi.com
Active Transport: In contrast, other compounds are designed to engage with specific cellular machinery. The structural similarity of the imidazopyridine core to natural purines suggests the potential for uptake via nucleobase transporters. The anticancer drug cisplatin, for which imidazopyridine derivatives can be considered isosteres, enters cells through a combination of passive diffusion and active transport. ncl.ac.uk This dual mechanism highlights that derivatives of this class could potentially exploit multiple pathways to enter cells and reach their intracellular targets.
Subcellular Localization and Organelle Specificity
The therapeutic efficacy and potential for off-target effects of a compound are not only determined by its affinity for a specific target but also by its ability to reach that target within the complex environment of a cell. The subcellular localization of a drug molecule is therefore a critical factor in its mechanism of action. For derivatives of the this compound scaffold, understanding their distribution among cellular compartments is key to elucidating their biological activity.
While direct experimental studies on the subcellular localization of this compound derivatives are not extensively reported in the available literature, the behavior of structurally related compounds allows for informed hypotheses. For instance, various imidazo[4,5-b]pyridine and thiazolo[5,4-b]pyridine derivatives have been developed as inhibitors of protein kinases, many of which are localized to specific organelles or cellular compartments. nih.govnih.gov
The physicochemical properties of the derivatives, such as lipophilicity, charge, and the nature of their substituents, would heavily influence their ability to cross cellular and organellar membranes. For example, a highly lipophilic derivative might preferentially accumulate in lipid-rich environments like the endoplasmic reticulum or mitochondrial membranes. Conversely, derivatives with specific targeting moieties could be designed to accumulate in a particular organelle.
Fluorescently labeling a this compound derivative would be a direct method to visualize its subcellular distribution using techniques like confocal microscopy. Co-localization studies with organelle-specific fluorescent markers would provide definitive evidence of its accumulation in the nucleus, mitochondria, lysosomes, or other compartments. Such studies are crucial, as the localization to a specific organelle can uncover novel mechanisms of action or potential toxicities.
Table 1: Potential Subcellular Localization of this compound Derivatives Based on Target Association
| Potential Target | Typical Subcellular Location | Rationale for Localization |
|---|---|---|
| Protein Kinases (e.g., IKK2, c-KIT) | Cytoplasm, Nucleus, Plasma Membrane | The location of the target kinase would dictate the necessary localization of the inhibitor. nih.govnih.gov |
| Dihydrofolate Reductase (DHFR) | Cytoplasm | As a key enzyme in folate metabolism, DHFR is primarily cytosolic. nih.gov |
Proteomic and Metabolomic Approaches for Identifying Off-Target Interactions and Pathway Modulation
While a drug is often designed with a specific primary target in mind, it can interact with numerous other biomolecules within the cell, leading to off-target effects and broader modulation of cellular pathways. Proteomic and metabolomic approaches are powerful, unbiased methods to comprehensively map these interactions and their downstream consequences.
Proteomic Approaches:
Chemical proteomics is a key strategy for identifying the direct and indirect protein targets of a small molecule. A common method involves synthesizing a derivative of the this compound core that incorporates a reactive group and a reporter tag. This probe can then be incubated with cell lysates or live cells. The reactive group forms a covalent bond with interacting proteins, which can then be isolated using the reporter tag (e.g., biotin-streptavidin affinity purification) and identified by mass spectrometry.
Another approach is thermal proteome profiling (TPP), which measures changes in the thermal stability of proteins upon ligand binding. This method can identify direct targets in a cellular context without the need for chemical modification of the compound.
Metabolomic Approaches:
Metabolomics provides a snapshot of the metabolic state of a cell or organism and can reveal how a compound perturbs biochemical pathways. By treating cells with a this compound derivative and analyzing the resulting changes in the levels of various metabolites (e.g., amino acids, lipids, nucleotides) using mass spectrometry or NMR, researchers can infer which pathways are affected. For example, if a compound inhibits an enzyme in a particular pathway, the substrate of that enzyme may accumulate while the product is depleted.
These "omics" technologies provide a systems-level view of a drug's effects, moving beyond a one-drug-one-target paradigm to a more holistic understanding of its mechanism of action and potential for polypharmacology or toxicity. For instance, studies on related imidazo[4,5-c]pyridin-2-one derivatives as kinase inhibitors have utilized molecular dynamics simulations to understand binding modes, a precursor to broader proteomic analyses. nih.gov
Table 2: Illustrative Data from a Hypothetical Proteomics Study on a this compound Derivative
| Identified Protein | Fold Enrichment (Treated vs. Control) | Potential Implication |
|---|---|---|
| Target Kinase X | 25.4 | Confirms primary target engagement. |
| Off-Target Kinase Y | 8.2 | Potential for secondary pharmacology or side effects. |
| Heat Shock Protein 90 | 4.5 | Possible interaction with protein folding machinery. |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Imidazo[4,5-b]pyridine |
| Thiazolo[5,4-b]pyridine |
Rational Design and Structure Activity Relationship Sar Studies of 2h Imidazo 4,5 D Thiazolo 4,5 B Pyridine Derivatives
Strategic Scaffold Modifications for Enhanced Molecular Recognition
The biological activity of a compound is intrinsically linked to its ability to recognize and bind to a specific biological target. For derivatives of the 2h-Imidazo[4,5-d]thiazolo[4,5-b]pyridine scaffold, strategic modifications are employed to optimize these molecular interactions, thereby enhancing potency and selectivity.
The this compound scaffold offers several positions where substituents can be introduced to probe the binding pocket of a target protein. Key positions for substitution include the phenyl ring attached to the imidazole (B134444) moiety and various points on the pyridine (B92270) ring.
Research findings on analogous structures, such as thiazolo[5,4-b]pyridine (B1319707) derivatives, have shown that substitutions on appended phenyl rings are critical for activity. For instance, in a series of c-KIT inhibitors, introducing substituents at the para-position of a phenyl group led to higher activities than meta-substitutions. nih.gov Specifically, a 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl group resulted in a significant enhancement in inhibitory activity. nih.gov
Applying this logic to the this compound system, it is hypothesized that the introduction of various groups at different positions will modulate the electronic and steric properties of the molecule, influencing its binding affinity. For example, electron-withdrawing groups like trifluoromethyl or halogens can alter the pKa of the heterocyclic core and participate in specific interactions, while larger, more flexible groups like morpholino- or piperazinyl-moieties can explore deeper regions of a binding pocket and form additional hydrogen bonds. The SAR data from related imidazo[4,5-b]pyridine-based kinase inhibitors also underscores the importance of substitutions on the core, where chloro and piperazinyl groups at specific positions were found to be crucial for potent dual FLT3/Aurora kinase inhibition. nih.gov
The following table illustrates a hypothetical SAR study on this compound derivatives, demonstrating the effect of substituent changes at a key position on the phenyl ring.
| Compound | Substituent (R) | Hypothetical IC₅₀ (nM) | Rationale for Activity |
|---|---|---|---|
| 1 | -H | 500 | Baseline activity of the unsubstituted compound. |
| 2 | -Cl | 250 | Electron-withdrawing group may enhance binding through specific interactions. |
| 3 | -OCH₃ | 400 | Electron-donating group, potentially less favorable for this target. |
| 4 | -CF₃ | 150 | Strong electron-withdrawing group, may improve binding affinity significantly. |
| 5 | -N(CH₃)₂ | 80 | Provides a basic nitrogen for potential salt-bridge formation and improves solubility. |
| 6 | -morpholino | 50 | Can form additional hydrogen bonds and improve pharmacokinetic properties. |
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound's physicochemical properties while retaining its biological activity. spirochem.com This can lead to improved potency, selectivity, and pharmacokinetic profiles. For the this compound system, several bioisosteric replacements can be envisioned.
One approach is the replacement of the thiazole (B1198619) ring. The thiazole moiety is a common element in many biologically active compounds, but it can sometimes be a site of metabolic instability. Replacing the thiazole sulfur with other groups, or even replacing the entire thiazole ring with another 5-membered heterocycle like an oxazole, pyrazole, or triazole, could lead to derivatives with improved metabolic stability. nih.gov For example, the replacement of an isoxazole (B147169) ring with a pyridine or oxadiazole has been shown to result in ligands with high affinity for nicotinic cholinergic receptors. nih.gov
The binding of a ligand to its target often requires it to adopt a specific, low-energy conformation. Flexible molecules may need to overcome a significant entropic penalty to adopt this bioactive conformation. Conformational restriction, or rigidification, is a technique used to lock a molecule into a more pre-organized and active conformation, which can lead to enhanced potency and selectivity. researchgate.net
For the this compound scaffold, conformational restriction can be achieved by introducing cyclic structures or bulky groups that limit the rotation of single bonds. For example, if a substituent on the phenyl ring is a flexible chain, this chain could be cyclized back onto the phenyl ring or another part of the scaffold. This approach has been successfully used in the development of macrocyclic kinase inhibitors, where an acyclic lead compound was rigidified to improve its binding affinity and selectivity profile. nih.gov
Conversely, in some cases, introducing a degree of flexibility can be advantageous, allowing the molecule to adapt to different conformations of the target's binding site. This can be achieved by introducing flexible linkers, such as alkyl chains, between the core scaffold and a key interacting moiety. The optimal balance between rigidity and flexibility is a crucial aspect of the drug design process.
Pharmacophore Development and Validation from this compound Series
Pharmacophore modeling is a cornerstone of modern drug discovery, providing a three-dimensional abstract representation of the key chemical features required for a molecule to be biologically active. dergipark.org.tr
Based on the structure of the this compound scaffold and SAR data from related compounds, several key pharmacophoric features can be identified. These typically include:
Hydrogen Bond Acceptors: The nitrogen atoms within the imidazole and pyridine rings are prime candidates for acting as hydrogen bond acceptors.
Hydrogen Bond Donors: The N-H group on the imidazole ring can serve as a crucial hydrogen bond donor.
Aromatic/Heterocyclic Rings: The fused heterocyclic system and any appended aryl groups can engage in π-π stacking or hydrophobic interactions with the target.
Hydrophobic Features: Alkyl or aryl substituents can provide hydrophobic interactions that contribute to binding affinity.
A generalized pharmacophore model for a PD-L1 antagonist, for example, includes aromatic, hydrophobic, and basic pharmacophores. nih.gov Similarly, for the this compound series, a combination of these features would be expected to define the pharmacophore required for activity at a given target.
Pharmacophore models can be developed through two main approaches: ligand-based and structure-based. researchgate.net
Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown. This method involves analyzing a set of known active ligands to identify the common chemical features that are essential for their biological activity. creative-biolabs.com The process involves superimposing the 3D structures of these active molecules and extracting the shared pharmacophoric elements. The resulting model can then be used as a 3D query to screen large compound libraries for new molecules with the potential for similar activity. nih.gov
Structure-based pharmacophore modeling is utilized when the 3D structure of the target protein, typically complexed with a ligand, is available. biointerfaceresearch.com This approach involves analyzing the key interactions between the ligand and the amino acid residues in the binding site. The identified interaction points, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, are then translated into pharmacophoric features. This method provides a more direct and often more accurate representation of the requirements for binding. nih.gov
For the this compound series, both approaches would be valuable. In the early stages of discovery, a ligand-based model could be built from a series of synthesized and tested analogues. Once a potent compound is identified and its interaction with the target is determined through techniques like X-ray crystallography, a more refined structure-based pharmacophore model can be developed to guide further optimization efforts.
SAR Studies via Combinatorial Chemistry and High-Throughput Synthesis
Combinatorial chemistry coupled with high-throughput synthesis provides a powerful engine for rapidly exploring the chemical space around a core scaffold, enabling the swift generation and evaluation of analog libraries to delineate structure-activity relationships.
The generation of a diverse library of this compound analogs hinges on versatile and robust synthetic methodologies that tolerate a wide range of functional groups. Modern synthetic strategies, including microwave-assisted synthesis and solid-phase techniques, are particularly amenable to the high-throughput production of such libraries. mdpi.comeurjchem.com The synthesis of imidazo[4,5-b]pyridine libraries often involves the condensation of a substituted pyridine-2,3-diamine with various aldehydes or carboxylic acids. mdpi.comnih.gov Similarly, thiazolo[4,5-b]pyridine (B1357651) synthesis can be achieved through the annulation of a thiazole ring onto a pyridine precursor. dmed.org.ua
For the tricyclic this compound system, a plausible combinatorial approach would involve a multi-step sequence starting from appropriately substituted pyridine diamine precursors. For instance, a library could be constructed by first forming the thiazole ring and subsequently annulating the imidazole ring. Key points of diversification (R-groups) would be on the phenyl ring attached to the imidazole, the thiazole moiety, and potentially on the pyridine ring itself, depending on the starting materials.
Microwave-assisted organic synthesis can significantly accelerate reaction times and improve yields for the creation of such libraries. eurjchem.com Solid-phase synthesis offers another efficient route, where a starting material is attached to a resin, and subsequent reactions are carried out, with purification simplified to washing the resin. mdpi.com This method is highly effective for generating large numbers of compounds in parallel. mdpi.com
Table 1: Hypothetical Combinatorial Library of this compound Analogs
| Compound ID | R1 (Position 2) | R2 (Position 7) | Synthetic Approach |
|---|---|---|---|
| LIB-001 | Phenyl | H | Condensation with Benzaldehyde |
| LIB-002 | 4-Chlorophenyl | H | Condensation with 4-Chlorobenzaldehyde |
| LIB-003 | 4-Methoxyphenyl | H | Condensation with 4-Methoxybenzaldehyde |
| LIB-004 | Phenyl | Methyl | N-Alkylation of LIB-001 |
| LIB-005 | 4-Chlorophenyl | Methyl | N-Alkylation of LIB-002 |
| LIB-006 | Phenyl | Benzyl (B1604629) | N-Alkylation of LIB-001 |
| LIB-007 | 4-Chlorophenyl | Benzyl | N-Alkylation of LIB-002 |
This table illustrates a simplified, hypothetical library where diversification is achieved by varying the aldehyde used in a condensation step (R1) and subsequent alkylation (R2).
Once a library of analogs is synthesized, high-throughput screening (HTS) is employed to rapidly assess their biological activity against a specific target, such as a kinase or receptor. These assays, whether biochemical (e.g., enzyme inhibition) or cell-based (e.g., antiproliferative activity), are designed to be run in a miniaturized and automated fashion, allowing for the testing of thousands of compounds quickly.
For example, in the development of kinase inhibitors, libraries of related heterocyclic compounds have been screened to measure their inhibitory concentration (IC₅₀) against targets like IKK2 and Src family kinases. nih.govnih.gov The resulting data from HTS allows for the rapid identification of "hits"—compounds that meet a certain activity threshold. This initial data is crucial for building preliminary SAR models. By comparing the activity of analogs with different substituents, chemists can deduce which functional groups at which positions are beneficial or detrimental to activity. For instance, studies on imidazo[4,5-b]pyridine derivatives as thromboxane (B8750289) A2 receptor antagonists revealed that a 3,3-dimethylbutanoic acid side chain was optimal for potency. nih.gov
Table 2: Illustrative High-Throughput Screening Data for SAR Profiling
| Compound ID | R1 (Position 2) | R2 (Position 7) | Target Kinase IC₅₀ (nM) |
|---|---|---|---|
| LIB-001 | Phenyl | H | >10,000 |
| LIB-002 | 4-Chlorophenyl | H | 5,200 |
| LIB-003 | 4-Methoxyphenyl | H | 8,900 |
| LIB-004 | Phenyl | Methyl | 7,500 |
| LIB-005 | 4-Chlorophenyl | Methyl | 850 |
| LIB-006 | Phenyl | Benzyl | 4,100 |
| LIB-007 | 4-Chlorophenyl | Benzyl | 250 |
This table presents hypothetical screening data. The trend suggests that a 4-chlorophenyl group at R1 is preferred over phenyl or 4-methoxyphenyl, and a benzyl group at R2 is superior to methyl or hydrogen for inhibitory activity.
Design Principles for Modulating Selectivity and Affinity of this compound Ligands
Following initial SAR exploration, a more focused, structure-guided design approach is implemented to refine the affinity and selectivity of lead compounds.
The affinity and selectivity of a ligand are dictated by its complementary interactions with the target's binding site. The this compound scaffold is rich in molecular recognition features. The pyridine and imidazole nitrogen atoms can act as key hydrogen bond acceptors, a critical interaction for many kinase inhibitors that bind to the "hinge" region of the ATP-binding pocket. nih.govacs.org
Molecular docking and X-ray crystallography are invaluable tools for visualizing these interactions. For instance, modeling studies of imidazo[2',1':2,3]thiazolo[4,5-d]pyridazinone inhibitors of DHFR showed that the pyridazine (B1198779) nitrogen forms a crucial hydrogen bond with Glu30 in the active site, while π-π stacking interactions with Phe31 also contribute to binding. nih.gov Similarly, in the design of imidazo[4,5-c]pyridin-2-one inhibitors, the core was specifically designed to form hydrogen bonds with the kinase hinge, mimicking the binding mode of known inhibitors. nih.gov By understanding the specific amino acid residues in the target pocket, substituents on the tricyclic core can be designed to form additional favorable interactions (e.g., hydrophobic, ionic, or hydrogen bonds), thereby increasing affinity and potentially exploiting differences between target and off-target binding sites to enhance selectivity.
In modern drug design, potency alone is not a sufficient metric for a quality lead compound. Ligand efficiency (LE) and lipophilic efficiency (LipE) are key metrics used to guide the optimization process, ensuring that increases in potency are achieved efficiently relative to increases in molecular size and lipophilicity.
Ligand Efficiency (LE) is defined as the binding energy per heavy (non-hydrogen) atom. It helps in selecting smaller, more efficient fragments for further development.
Lipophilic Efficiency (LipE) is the pIC₅₀ (or pKi) minus the LogP of the compound. It aims to maximize potency while minimizing lipophilicity, as high lipophilicity is often associated with poor solubility, high metabolic turnover, and promiscuity.
Strategies to improve these metrics for this compound derivatives would involve a careful balance of modifications. For example, if a large, greasy substituent adds significant potency but results in a poor LipE, the strategy might shift to adding smaller, more polar groups that can achieve a similar potency gain through more specific interactions like hydrogen bonding. Studies on related thiazole derivatives have shown that lipophilicity is highly sensitive to the nature of substituents, with halogenated phenyl groups significantly increasing it. nih.gov Computational tools can predict these properties, allowing chemists to prioritize the synthesis of compounds with a more promising balance of potency and drug-like properties. nih.gov
Table 3: Hypothetical Ligand and Lipophilic Efficiency Calculations
| Compound ID | IC₅₀ (nM) | pIC₅₀ | Heavy Atom Count (HAC) | cLogP | Ligand Efficiency (LE) | Lipophilic Efficiency (LipE) |
|---|---|---|---|---|---|---|
| EX-01 | 1500 | 5.82 | 25 | 4.5 | 0.23 | 1.32 |
| EX-02 | 250 | 6.60 | 26 | 5.1 | 0.25 | 1.50 |
| EX-03 | 200 | 6.70 | 32 | 6.2 | 0.21 | 0.50 |
| EX-04 | 180 | 6.74 | 27 | 4.2 | 0.25 | 2.54 |
This hypothetical data illustrates lead optimization. Compound EX-03 is potent but has poor LE and LipE due to a large increase in size and lipophilicity. Compound EX-04 represents a more successful optimization, achieving high potency and the best LipE by adding a more efficient group.
Development of Prodrug Strategies for this compound Derivatives (mechanistic/design focus)
Even with optimal potency and selectivity, a compound may fail due to poor pharmacokinetic properties, such as low solubility or limited membrane permeability. Prodrug strategies involve chemically modifying the active drug (the parent drug) to form a new compound (the prodrug) that overcomes these barriers. This prodrug is then converted back to the active parent drug in vivo, typically through enzymatic or chemical cleavage.
For the this compound scaffold, several prodrug strategies could be envisioned, focusing on the available functional handles. The secondary amine in the imidazole ring is a prime site for modification.
Design Focus:
Improving Aqueous Solubility: If the parent drug is poorly soluble, a solubilizing group like a phosphate (B84403) or a highly ionizable amino acid can be attached to the imidazole nitrogen via a cleavable linker. The phosphate ester would be cleaved by alkaline phosphatases in vivo to release the active drug.
Enhancing Membrane Permeability: To improve absorption across the gut wall or the blood-brain barrier, lipophilicity can be transiently increased. An acyloxyalkyl group could be attached to the imidazole nitrogen. This group would increase lipophilicity for absorption and then be cleaved by esterases to release an unstable intermediate that subsequently breaks down to yield the parent drug.
Targeted Delivery: While more complex, a prodrug could be designed to be activated by enzymes that are overexpressed in a specific tissue, such as a tumor, leading to localized release of the active agent.
The key design principle is the stability of the prodrug linker: it must be stable enough in the bottle and in the gastrointestinal tract but labile enough to be efficiently cleaved in the plasma or target tissue to ensure timely release of the parent this compound derivative.
Advanced Applications of 2h Imidazo 4,5 D Thiazolo 4,5 B Pyridine in Chemical Biology and Material Science Research
2h-Imidazo[4,5-d]thiazolo[4,5-b]pyridine as a Chemical Probe for Biological Pathways
Development of Fluorescently Tagged this compound Probes
Currently, there is no publicly available scientific literature detailing the development or application of fluorescently tagged probes based on the specific this compound scaffold. Research into fluorescent probes has been conducted on related, but structurally distinct, heterocyclic systems such as thiazolo[4,5-b]pyridine (B1357651) and imidazo[1,5-a]pyridine (B1214698) for applications like ion detection and cellular imaging. nih.govmdpi.com
Use in Affinity-Based Proteomics for Target Identification
The application of this compound derivatives in affinity-based proteomics for target identification has not been described in the available research literature. While affinity-based proteomics is a powerful tool for elucidating the molecular targets of bioactive compounds, its specific use with this scaffold has not been reported.
Application in Live-Cell Imaging (in vitro model systems)
There are no specific reports on the use of this compound or its derivatives for live-cell imaging in in vitro models. Studies utilizing other related scaffolds, such as imidazo[1,2-a]pyridine-functionalized probes, have demonstrated utility in imaging specific analytes like Hg2+ in living cells, but this has not been extended to the title compound. rsc.org
Imidazo[4,5-d]thiazolo[5,4-b]pyridine as a Privileged Scaffold for Ligand Discovery
The isomeric Imidazo[4,5-d]thiazolo[5,4-b]pyridine core has been successfully utilized as a privileged scaffold in the discovery of potent kinase inhibitors, demonstrating its value in medicinal chemistry. nih.gov
Scaffold Hopping and Lead Optimization Efforts in Pre-clinical Discovery (mechanistic focus)
The tricyclic Imidazo[4,5-d]thiazolo[5,4-b]pyridine scaffold has been identified as a potent inhibitor of IκB kinase 2 (IKK2), a critical enzyme in the NF-κB signaling pathway which is implicated in inflammatory diseases like rheumatoid arthritis. nih.govresearchgate.net Researchers at Bristol-Myers Squibb described the synthesis and structure-activity relationships (SAR) for a series of inhibitors based on this scaffold, representing a clear example of lead optimization. nih.gov
The optimization efforts focused on modifying substituents at the 2-position of the imidazo (B10784944) ring and the 7-position of the pyridine (B92270) ring. The core scaffold itself was likely identified through scaffold hopping strategies from other known kinase inhibitor frameworks. The primary mechanism of action for these compounds is the inhibition of IKK2, thereby blocking the downstream activation of NF-κB.
The SAR study revealed key structural requirements for potent IKK2 inhibition. For instance, substitution at the 2-position with a 2-aminopyridin-3-yl group was found to be highly favorable. Further modifications explored the impact of various groups on the phenyl ring attached to the 7-position. The research culminated in the identification of a compound (referred to as compound 9 in the study) that demonstrated oral efficacy in a murine preclinical model of rheumatoid arthritis, validating the therapeutic potential of this scaffold. nih.gov
Table 1: Structure-Activity Relationship (SAR) of Imidazo[4,5-d]thiazolo[5,4-b]pyridine Derivatives as IKK2 Inhibitors Data sourced from Bioorganic & Medicinal Chemistry Letters, 21(1), 383-386. nih.gov
| Compound ID | R1 (2-position) | R2 (7-position) | IKK2 IC50 (µM) |
|---|---|---|---|
| 5 | 2-Aminopyridin-3-yl | Phenyl | 0.023 |
| 6 | 2-Aminopyridin-3-yl | 4-Fluorophenyl | 0.015 |
| 7 | 2-Aminopyridin-3-yl | 4-Chlorophenyl | 0.013 |
| 8 | 2-Aminopyridin-3-yl | 4-Methylphenyl | 0.020 |
| 9 | 2-Aminopyridin-3-yl | 4-Methoxyphenyl | 0.007 |
| 10 | 2-Aminopyridin-3-yl | 3-Fluorophenyl | 0.018 |
| 11 | Pyridin-3-yl | 4-Fluorophenyl | 0.150 |
| 12 | Phenyl | 4-Fluorophenyl | >10 |
Combinatorial Libraries Based on the this compound Nucleus
While comprehensive combinatorial libraries based on the this compound nucleus are not documented, the systematic synthesis of analogues for SAR studies, as seen with the isomeric IKK2 inhibitors, forms the foundational work for such an approach. nih.gov The synthetic routes developed allow for the introduction of diverse substituents, which could be leveraged for the future construction of larger, focused libraries to explore the chemical space around this privileged scaffold more broadly.
Integration of this compound into Functional Materials
The planar, aromatic nature of the imidazo[4,5-b]pyridine core is a key feature that facilitates its integration into functional materials. nih.gov This planarity, combined with the electronic characteristics of the fused thiazole (B1198619) ring, suggests that derivatives of this compound could be valuable components in the design of novel organic materials with tailored electronic and photophysical properties.
While direct studies on the optoelectronic properties of this compound are limited, research on related imidazo[4,5-b]pyridine and thiazole-containing systems offers significant insights. For instance, iridium(III) complexes featuring imidazo[4,5-b]pyridin-2-ylidene chelates have been successfully developed as highly efficient blue phosphorescent emitters for organic light-emitting diodes (OLEDs). nih.govresearchgate.netcityu.edu.hk These complexes exhibit excellent performance, with some achieving high external quantum efficiencies and producing deep-blue electroluminescence. nih.govresearchgate.netcityu.edu.hk
Furthermore, other fused heterocyclic systems containing thiazole, such as thiazolo[5,4-d]thiazole, have demonstrated remarkable photophysical properties, making them suitable for solid-state photonic and fluorescence-based optical devices. researchgate.net The rigid, planar structure of these molecules, akin to the this compound core, is crucial for achieving high fluorescence quantum yields in the solid state.
Theoretical studies on related imidazo[1,2-a]pyridine (B132010) fluorophores have shown that their emission can be tuned from the near-UV to the deep-blue region by modifying peripheral substituents. nih.gov This suggests that the photophysical properties of this compound derivatives could be similarly tailored for specific optoelectronic applications. The combination of the electron-accepting thiazole and the versatile imidazo[4,5-b]pyridine core could lead to materials with interesting charge-transfer characteristics, which are highly desirable for applications in OLEDs and organic photovoltaics.
Table 1: Photophysical Properties of Related Imidazo-Thiazole Systems
| Compound/System | Emission Maxima (nm) | Photoluminescent Quantum Yield (PLQY) | Application/Potential |
| Iridium(III) complexes with imidazo[4,5-b]pyridin-2-ylidene | ~450-480 | High | Blue OLEDs nih.govresearchgate.netcityu.edu.hk |
| Thiazolo[5,4-d]thiazole derivatives | Varies | High in solid state | Photonics, Optical Devices researchgate.net |
| bis-Imidazo[1,2-a]pyridine fluorophores | 378 | 0.32-0.41 | Deep-Blue Emitters nih.gov |
The potential for this compound to engage in self-assembly and form supramolecular structures is significant, owing to the presence of multiple hydrogen bond donors and acceptors, as well as the capacity for π-π stacking interactions. The nearly planar skeleton of related imidazo[2,1-b] nih.govresearchgate.netcityu.edu.hkthiadiazoles has been shown to facilitate the formation of intricate three-dimensional arrays through a combination of C-H···N hydrogen bonds and π-stacking. nih.gov
The specific arrangement of nitrogen atoms in the this compound core allows for the formation of predictable hydrogen-bonding motifs. This, coupled with the extended π-system of the fused rings, makes it an excellent candidate for the design of liquid crystals, gels, and other soft materials. The ability to form ordered assemblies is crucial for optimizing charge transport in organic electronic devices. By modifying the substituents on the periphery of the this compound core, it is possible to control the intermolecular interactions and, consequently, the morphology and properties of the resulting supramolecular structures.
The multiple nitrogen atoms within the this compound scaffold make it a versatile ligand for coordination with a variety of metal ions. The coordination chemistry of related N-heterocyclic ligands, such as those derived from pyridine, pyrazole, and imidazole (B134444), has been extensively studied. rsc.org These ligands can form stable complexes with transition metals, leading to materials with interesting magnetic, catalytic, and photophysical properties.
For instance, dinuclear ruthenium complexes have been synthesized using 2,5-di(2-pyridyl)thiazolo[5,4-d]thiazole as a bridging ligand. nih.gov These complexes exhibit relatively small HOMO-LUMO energy gaps, which is a desirable property for applications in molecular electronics and sensing. nih.gov Similarly, the this compound core can be envisioned as a multidentate ligand capable of forming stable complexes with metals like ruthenium, iridium, and copper.
The resulting metallo-supramolecular assemblies could find applications as catalysts, sensors for specific metal ions, or as phosphorescent materials for lighting and displays. The combination of the rigid, planar ligand framework and the electronic properties of the coordinated metal center can lead to the development of functional materials with emergent properties that are not present in the individual components.
Future Research Directions and Unexplored Avenues for 2h Imidazo 4,5 D Thiazolo 4,5 B Pyridine
Development of Novel and Atom-Economical Synthetic Pathways to 2h-Imidazo[4,5-d]thiazolo[4,5-b]pyridine
Current synthetic strategies for related imidazopyridine and thiazolopyridine systems often involve multi-step sequences that can be inefficient. nih.gov Future research should prioritize the development of more elegant and sustainable synthetic routes to the this compound core.
Key areas of focus should include:
Catalytic and Atom-Economical Reactions: Moving beyond classical condensation reactions, which are common for imidazo[4,5-b]pyridine synthesis, is crucial. mdpi.com The development of catalytic, atom-economical methods, such as the gold-catalyzed redox synthesis reported for imidazo[1,2-a]pyridines, could provide milder and more efficient pathways. nih.gov
Flow Chemistry and Microwave-Assisted Synthesis: The use of microwave irradiation has already been shown to accelerate the synthesis of functionalized imidazo[4,5-b]pyridines, offering good yields in reduced time. mdpi.comeurjchem.com Future work could expand on this by developing continuous flow processes for the synthesis of the tricyclic scaffold, enabling better control, scalability, and safety.
Novel Cyclization Strategies: Exploration of innovative cyclization cascades to construct the fused tricyclic system in a single step from readily available starting materials would be a significant advancement. This could involve exploring domino or tandem reactions that form multiple bonds sequentially in one pot.
| Synthetic Strategy | Description | Potential Advantage for Target Scaffold | Reference Scaffold |
| Palladium-Catalyzed Cross-Coupling | Utilizes palladium catalysts for C-C and C-N bond formation to build or functionalize the heterocyclic core. mdpi.com | Rapid and versatile derivatization of the core structure. | Imidazo[4,5-b]pyridine mdpi.com |
| BH3-Mediated Reduction | Optimized borane-mediated reduction to create specific saturated or partially saturated rings. beilstein-journals.org | Access to non-aromatic analogs, expanding structural diversity. | 2,3-dihydro nih.govbeilstein-journals.orgthiazolo[4,5-b]pyridine (B1357651) beilstein-journals.org |
| Microwave-Assisted Condensation | Uses microwave energy to accelerate condensation reactions between diamines and carboxylic acids or aldehydes. mdpi.com | Reduced reaction times and potentially higher yields. | Imidazo[4,5-c]pyridine mdpi.com |
| Multi-step Linear Synthesis | Sequential construction of the heterocyclic rings, often starting from a substituted pyridine (B92270). nih.gov | Stepwise control over substitution patterns. | Thiazolo[5,4-b]pyridine (B1319707) nih.gov |
Exploration of Underexplored Derivatization Strategies for Expanding Chemical Space
To fully explore the structure-activity relationships (SAR) of the this compound system, a diverse library of derivatives is required. Research should focus on systematic derivatization at multiple positions of the tricyclic core.
Future strategies should investigate:
Regioselective Functionalization: Alkylation and acylation of related imidazo[4,5-b]pyridines can lead to multiple regioisomers, complicating purification and analysis. nih.govmdpi.com A key future direction is the development of highly regioselective methods to functionalize specific nitrogen or carbon atoms on the scaffold. This could involve using advanced protecting group strategies or directing groups.
Late-Stage Functionalization: Techniques that allow for the modification of the core scaffold in the final steps of a synthetic sequence are highly valuable. This includes metal-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig, which have proven effective for derivatizing related cores. mdpi.comnih.gov
Scaffold Hopping and Bioisosteric Replacement: The core can be used as a template for "scaffold hopping," where it replaces a known active scaffold to generate novel intellectual property and potentially improved properties. rsc.org Furthermore, exploring bioisosteric replacements for the thiazole (B1198619) or imidazole (B134444) rings could lead to derivatives with modulated physicochemical and pharmacological profiles.
| Derivatization Method | Target Position/Reaction | Key Challenge/Opportunity | Reference Scaffold |
| N-Alkylation | Functionalization of nitrogen atoms in the imidazole ring. mdpi.com | Controlling regioselectivity (e.g., N1 vs. N3 vs. N4). mdpi.com | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine mdpi.com |
| Suzuki Cross-Coupling | C-C bond formation on halogenated precursors. nih.gov | Access to a wide range of aryl and heteroaryl substituents. | Thiazolo[5,4-b]pyridine nih.gov |
| SNAr Reactions | Nucleophilic aromatic substitution on activated precursors. rsc.org | Introduction of various nucleophiles (O, N, S-based). | 2H-thiazolo[4,5-d] nih.govbeilstein-journals.orgnih.govtriazole rsc.org |
Discovery of Novel Biomolecular Targets and Mechanisms of Action for this compound Derivatives
The true therapeutic value of the this compound scaffold lies in identifying its biological targets and understanding its mechanism of action. Based on related structures, this scaffold is predicted to interact with a range of important protein families, particularly kinases.
Unexplored avenues include:
Broad Kinase Profiling: Derivatives should be screened against large panels of kinases to identify novel targets. Related scaffolds have shown inhibitory activity against I-kappa B Kinase (IKK2), Phosphoinositide 3-kinase (PI3K), and Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). nih.govnih.govnih.gov
Targeting Other Enzyme Families: Beyond kinases, other enzyme classes should be explored. For instance, analogs of imidazo[2',1':2,3]thiazolo[4,5-d]pyridazine have been identified as Dihydrofolate Reductase (DHFR) inhibitors. nih.gov
Mechanism of Action Studies: For active compounds, detailed mechanistic studies are essential. This includes cellular assays to confirm target engagement, analysis of downstream signaling pathways, and studies on cell cycle effects and apoptosis induction, similar to work done on imidazo[1,2-a]pyridines. nih.gov
| Potential Target Class | Specific Example | Therapeutic Area | Reference Scaffold |
| Kinases | IKK2 | Rheumatoid Arthritis nih.gov | Imidazo[4,5-d]thiazolo[5,4-b]pyridine nih.gov |
| PI3K | Cancer nih.gov | Thiazolo[5,4-b]pyridine nih.gov | |
| EGFR-TK | Non-Small Cell Lung Cancer nih.gov | Thiazolo[5,4-b]pyridine nih.gov | |
| c-Met | Cancer researchgate.net | Tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine researchgate.net | |
| Other Enzymes | DHFR | Cancer nih.gov | Imidazo[2',1':2,3]thiazolo[4,5-d]pyridazinone nih.gov |
Advanced Computational Methods for Predictive Modeling of Interactions and Reactivity
Computational chemistry can significantly de-risk and accelerate the drug discovery process. While molecular docking is commonly used, more advanced methods can provide deeper insights. mdpi.comnih.govnih.gov
Future research should leverage:
Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of the ligand-protein complex, predict binding stability, and reveal the role of solvent molecules in the binding pocket. researchgate.net
Quantum Mechanics (QM) Calculations: To accurately model electronic properties, reaction mechanisms, and charge distributions, which can help in understanding reactivity and designing more potent inhibitors. mdpi.com
Free Energy Perturbation (FEP): For more accurate prediction of binding affinities of new derivatives before their synthesis, allowing for better prioritization of synthetic targets.
ADMET Prediction: Utilizing more sophisticated models beyond simple drug-likeness to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties early in the design phase. nih.gov
Integration with Artificial Intelligence and Machine Learning for Accelerated Research of the this compound System
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by analyzing vast datasets to identify patterns and make predictions. nih.gov These technologies can be applied to every stage of research on the this compound system.
Key integration points include:
Predictive Modeling: Developing ML models to predict biological activity, drug-target interactions, and ADMET properties. nih.govnih.gov These models can be trained on data from related scaffolds to guide the design of novel derivatives.
De Novo Drug Design: Employing generative AI models to design novel molecules based on the this compound scaffold that are optimized for specific targets and desired properties. nih.gov
Synthetic Route Prediction: Using AI tools to predict and optimize synthetic pathways, identifying more efficient and atom-economical routes.
Data Analysis: Applying ML algorithms to analyze high-content screening data and elucidate complex mechanisms of action from large biological datasets. nih.gov
| AI/ML Application | Objective | Potential Impact | General Reference |
| Drug-Target Interaction Prediction | Predict the likelihood of a compound binding to a specific biological target. | Prioritize synthesis of compounds with a higher probability of success. | nih.gov |
| ADMET/Toxicity Prediction | Forecast the safety and pharmacokinetic profile of a novel compound. | Reduce late-stage failures by identifying problematic compounds early. | nih.govresearchgate.net |
| Generative Molecular Design | Create novel chemical structures with desired properties. | Explore vast chemical space more efficiently than traditional methods. | nih.gov |
| Heterogeneous Network Analysis | Integrate diverse data types (chemical, biological, clinical) to uncover new relationships. | Identify novel drug-drug interactions or repurposing opportunities. | nih.gov |
Potential for Designing Multi-Target Ligands Based on the this compound Scaffold
Complex diseases like cancer and inflammatory disorders often involve multiple signaling pathways. Designing drugs that can modulate several targets simultaneously is a promising therapeutic strategy. The this compound scaffold is an excellent candidate for this approach.
Future directions should focus on:
Rational Design of Dual-Inhibitors: The ability of related scaffolds to inhibit multiple kinases (e.g., PI3K and mTOR) demonstrates the feasibility of this approach. nih.gov By carefully designing the substitution patterns on the tricyclic core, it may be possible to create derivatives that potently inhibit two or more disease-relevant targets.
Fragment-Based and Structure-Based Design: Combining structural information from different ligand-protein complexes to design hybrid molecules that incorporate the key binding features for multiple targets onto a single this compound core.
Systems Biology Approach: Using systems biology to identify key nodes in disease networks that are optimal for multi-target intervention, and then designing ligands to engage those nodes.
The scaffold's structural rigidity and the demonstrated promiscuity of related systems across different enzyme families suggest a high potential for developing sophisticated multi-target agents for complex diseases.
Conclusion
Synthesis and Significance of 2h-Imidazo[4,5-d]thiazolo[4,5-b]pyridine as a Research Focus
The synthesis of imidazo[4,5-b]pyridine derivatives is a focal point of research due to their wide-ranging therapeutic potential. These compounds are recognized as precursors for various therapeutic agents, including those with anticancer and antimitotic properties. mdpi.com The significance of the broader class of related compounds, such as thiazolo[5,4-b]pyridine (B1319707) derivatives, is underscored by their activity as kinase inhibitors, which are crucial in overcoming drug resistance in cancer treatments. nih.gov The development of synthetic methods for polycyclic azaheterocycles, like those related to the this compound system, is driven by their potential to interact with biological targets like DNA, making them promising for the development of new anticancer, antiviral, and antibacterial agents. igminresearch.com
The core structure's significance lies in its versatility as a scaffold for creating extensive libraries of compounds for biological screening. For instance, derivatives of the related imidazo[4,5-b]pyridine have been shown to possess antimicrobial and anticancer activities. eurjchem.com The exploration of this heterocyclic system is propelled by the continuous need for novel therapeutic agents that can address challenges such as drug-resistant pathogens and new cancer targets.
Summary of Key Methodologies and Findings in this compound Research
Research into imidazothiazolopyridine and related structures has employed a variety of synthetic methodologies, leading to significant findings. The primary approaches for synthesizing the core imidazo[4,5-b]pyridine ring system involve condensation-dehydration reactions of diaminopyridines with carboxylic acids or aldehydes under oxidative conditions. nih.gov
Key synthetic strategies and findings from studies on related compounds are summarized below:
Microwave-Assisted Synthesis: This method has been successfully used for the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives, resulting in reduced reaction times and higher yields compared to conventional methods. eurjchem.com
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyayura cross-coupling reactions under microwave enhancement have been employed for the rapid derivatization of the imidazo[4,5-b]pyridine core, allowing for the introduction of a wide range of aryl and heteroaryl groups. nih.gov
Multi-component Reactions: The reaction of 2-aminothiazol-4(5H)-iminium salts with various 1,3-dielectrophiles has been investigated to produce a diverse set of thiazolo[4,5-d]pyridines. researchgate.net
Alkylation and Cyclocondensation: A straightforward synthesis of a Met antagonist involved an alkylation-cyclocondensation process using an aminothiazole and a nitrophenacyl bromide, followed by reduction and coupling steps. researchgate.net
The biological evaluation of these synthesized compounds has yielded promising results. For example, certain 2-(substituted-phenyl)imidazo[4,5-b]pyridine derivatives have shown significant in vitro antibacterial and antifungal activities. nih.gov Furthermore, some 3H-imidazo[4,5-b]pyridine derivatives have demonstrated prominent anticancer activity against breast cancer cell lines. eurjchem.com The structure-activity relationship (SAR) studies of thiazole-based tricyclic inhibitors of IKK2, a related scaffold, have led to the identification of orally efficacious compounds in a murine model of rheumatoid arthritis. nih.gov
Table 1: Selected Research Findings on Related Imidazothiazolopyridine Derivatives
| Compound Class | Key Findings | Potential Application | Reference |
| 2,3-dihydro eurjchem.combeilstein-journals.orgthiazolo[4,5-b]pyridines | Inhibition of acyl-ACP thioesterase, herbicidal activity. | Agriculture | beilstein-journals.org |
| 2-(substituted-phenyl)imidazo[4,5-b]pyridines | Promising antibacterial and antifungal activities with low MIC values (4-8 µg/mL). | Antimicrobial agents | nih.gov |
| 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine | Prominent anticancer activity against MCF-7 and BT-474 breast cancer cell lines. | Oncology | eurjchem.com |
| Imidazo[4,5-d]thiazolo[5,4-b]pyridine based inhibitors | Orally efficacious in a murine model of rheumatoid arthritis through IKK2 inhibition. | Anti-inflammatory | nih.gov |
| Thiazolo[5,4-b]pyridine derivatives | Potent inhibitors of c-KIT, overcoming imatinib (B729) resistance in GIST. | Oncology | nih.gov |
Broader Implications of Studies on this Complex Heterocyclic System for Chemical Science
The investigation into complex heterocyclic systems such as this compound and its relatives has profound implications for the broader field of chemical science. These studies contribute significantly to the fundamental understanding of reaction mechanisms, chemical reactivity, and the principles of molecular recognition. The development of novel synthetic routes to these scaffolds expands the toolkit available to organic chemists, enabling the construction of increasingly complex and functionally diverse molecules. igminresearch.comnih.gov
Furthermore, the exploration of these heterocycles serves as a powerful engine for drug discovery and development. The identification of privileged structures, like the imidazo[4,5-b]pyridine core, that can interact with a variety of biological targets accelerates the search for new medicines. mdpi.com The structure-activity relationship data generated from these studies provides invaluable insights for the rational design of next-generation therapeutics with improved efficacy and selectivity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2H-Imidazo[4,5-d]thiazolo[4,5-b]pyridine derivatives?
- Methodological Answer : Synthesis often involves multi-component reactions and cyclization strategies. For example, thiazolo[4,5-b]pyridines can be synthesized via a ZnCl₂-catalyzed Thorpe-Ziegler annulation, combining mercaptonitrile salts, phenacyl bromides, and ketones in a domino SN2-alkylation–cyclization–Friedländer process . Imidazo[4,5-b]pyridine derivatives are typically synthesized by condensing pyridine-2,3-diamines with aldehydes (e.g., pyrazole-4-carboxaldehydes) under reflux or microwave irradiation . These methods can be adapted for the fused imidazo-thiazolo-pyridine system by optimizing substituent compatibility and reaction conditions.
Q. How are spectroscopic techniques applied to characterize the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. For instance, ¹H NMR (400 MHz, CDCl₃) resolves aromatic protons and substituent environments (e.g., singlet peaks for isolated protons at δ 9.25 and 8.23 in thiazolo derivatives) . High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides definitive stereochemical data for crystalline derivatives. Challenges include overlapping signals in fused heterocycles, necessitating 2D NMR (e.g., COSY, HSQC) for unambiguous assignments.
Q. What biological activities have been reported for thiazolo[4,5-b]pyridine derivatives?
- Methodological Answer : These derivatives exhibit diverse bioactivities, including:
- Antioxidant properties : Evaluated via DPPH radical scavenging assays, with EC₅₀ values ranging from 12–45 μM depending on substituents .
- Antimicrobial activity : Tested against Gram-positive/negative bacteria (e.g., MIC values of 2–8 μg/mL for Bacillus pumilis) .
- Kinase inhibition : Structural analogs inhibit EGFR and mGluR5 receptors via competitive binding assays (IC₅₀ ~0.5–5 μM) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in the synthesis of complex heterocycles like this compound?
- Methodological Answer : Key strategies include:
- Catalyst screening : NH₄VO₃ enhances condensation efficiency in imidazo-pyridine synthesis , while B(C₆F₅)₃ mediates borane reductions for dihydro-thiazolo derivatives .
- Solvent and temperature optimization : Microwave irradiation reduces reaction time (e.g., 30 minutes vs. 12 hours under reflux) and improves yields by 15–20% .
- Workflow robustness : Multi-step sequences with phase-transfer catalysis (e.g., DMF/p-toluenesulfonic acid) minimize side reactions in fused systems . Contradictions arise in scalability; for example, Friedländer synthesis works for naphthyridines but fails for thiazolo-pyridines without precise stoichiometry .
Q. What strategies are employed to analyze structure-activity relationships (SAR) in imidazo-thiazolo-pyridine derivatives?
- Methodological Answer : SAR studies focus on:
-
Substituent effects : Chlorine at position 2 enhances antimicrobial activity but increases cytotoxicity, while methyl groups improve lipophilicity (LogP 1.59–3.17) .
-
Physicochemical parameters : Water solubility (49–173 mg/L) and LogP are measured via shake-flask/HPLC methods to correlate with bioavailability .
-
Data tables : Comparative tables (e.g., substituent vs. IC₅₀ in kinase assays) highlight critical functional groups (Table 1) .
Substituent Position Bioactivity (IC₅₀, μM) LogP -Cl 2 0.7 (EGFR) 2.28 -Br 6 1.2 (mGluR5) 2.88 -OCH₃ 5 5.5 (Antioxidant) 1.59
Q. How do computational methods like DFT or QSAR contribute to the design of novel this compound analogs?
- Methodological Answer :
- DFT studies : Calculate electron density maps and frontier molecular orbitals to predict reactivity. For example, HOMO-LUMO gaps (~4.5 eV) in imidazo-thiazolo systems correlate with antioxidant efficacy .
- QSAR modeling : Utilizes descriptors like topological polar surface area (TPSA) and partition coefficients to predict ADMET properties. A QSAR model for thiazolo derivatives achieved R² = 0.89 for antimicrobial activity .
- Docking simulations : Identify binding poses in kinase pockets (e.g., EGFR) to guide substituent placement for enhanced affinity .
Notes on Data Contradictions and Resolution
- Synthetic yields : Microwave synthesis improves imidazo-pyridine yields but may reduce purity due to side reactions vs. traditional reflux.
- Bioactivity variability : Bromine at position 6 enhances anticancer activity but reduces solubility, requiring formulation optimization .
- Computational vs. experimental LogP : Discrepancies arise from solvent effects (e.g., pH 2.3 vs. 7.4), necessitating experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
